Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18817091
InChI: InChI=1S/C12H14BrFO3/c1-3-17-11(15)7-12(2,16)8-4-5-10(14)9(13)6-8/h4-6,16H,3,7H2,1-2H3
SMILES:
Molecular Formula: C12H14BrFO3
Molecular Weight: 305.14 g/mol

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

CAS No.:

Cat. No.: VC18817091

Molecular Formula: C12H14BrFO3

Molecular Weight: 305.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate -

Specification

Molecular Formula C12H14BrFO3
Molecular Weight 305.14 g/mol
IUPAC Name ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate
Standard InChI InChI=1S/C12H14BrFO3/c1-3-17-11(15)7-12(2,16)8-4-5-10(14)9(13)6-8/h4-6,16H,3,7H2,1-2H3
Standard InChI Key PBWPOAOMANTRQF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)Br)O

Introduction

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is an organic compound characterized by its unique molecular structure, which includes a bromo and a fluoro substituent on a phenyl ring. This compound is notable for its hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of halogen atoms (bromine and fluorine) enhances its properties, making it a valuable compound in various fields of research and application.

Synthesis

The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoic acid with ethanol. This reaction is usually facilitated by a strong acid catalyst like sulfuric acid and conducted under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

Spectroscopic Data

Spectroscopic data for Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate include:

  • 1H NMR (400 MHz, CDCl3): δ 7.66 (dd, J = 6.6, 2.3 Hz, 1H), 7.33 (ddd, J = 8.6, 4.5, 2.3 Hz, 1H), 7.05 (t, J = 8.5 Hz, 1H), 4.49 (s, 1H), 4.07 (q, J = 7.1 Hz, 2H), 2.90 (d, J = 16.0 Hz, 1H), 2.75 (d, J = 16.0 Hz, 1H), 1.50 (s, 3H), 1.15 (t, J = 7.1 Hz, 3H) .

  • 13C NMR (100 MHz, CDCl3): δ 172.39, 157.9 (d, J = 245), 144.4, 130.0, 125.2, 116.0, 108.8, 72.1, 60.9, 46.1, 30.6, 14.0 .

Biological Activity and Applications

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate exhibits potential biological activities, particularly in medicinal chemistry. Its structural features allow it to act as an intermediate in synthesizing pharmaceuticals targeting inflammatory pathways and pain management. The halogen substituents may enhance its binding affinity to specific biological targets, potentially modulating enzyme activity and receptor interactions. It has been investigated for its potential as a biochemical probe to study enzyme interactions and for therapeutic properties, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoateC12H14BrFO3305.14 g/molNot Available
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoateC11H12BrFO3291.11 g/mol1251084-75-9
Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoateC12H14F2O3246.24 g/molNot Available

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